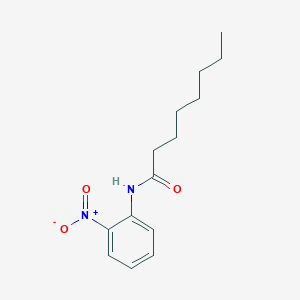![molecular formula C13H19NO B291690 2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
2-methyl-N-[2-(propan-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-N-[2-(propan-2-yl)phenyl]propanamide, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, fever, and inflammation. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Synthesis Method: Ibuprofen can be synthesized through several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by reduction of the resulting ketone with lithium aluminum hydride. Another method involves the condensation of 2-methylpropionyl chloride with 2-isobutylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. Scientific Research Application: Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as arthritis, menstrual cramps, headaches, and fever. It has also been investigated for its potential as a treatment for Alzheimer's disease, cancer, and cardiovascular disease. In addition, ibuprofen has been used as a model drug in pharmacokinetic and pharmacodynamic studies. Mechanism of Action: Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. Ibuprofen blocks the COX enzymes, thereby reducing the production of prostaglandins and resulting in a reduction in pain, inflammation, and fever. Biochemical and Physiological Effects: Ibuprofen has several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the alleviation of pain and inflammation. It has been shown to have a dose-dependent effect on COX inhibition, with higher doses resulting in greater inhibition. Ibuprofen is also metabolized in the liver, with the majority of the drug being converted to inactive metabolites. Advantages and Limitations for Lab Experiments: Ibuprofen is a widely available and inexpensive drug that has been extensively studied for its pharmacological effects. It is a useful tool for investigating the mechanisms of inflammation, pain, and fever, and for testing the efficacy of new drugs. However, ibuprofen has some limitations in lab experiments, including its potential for non-specific effects and its known variability in pharmacokinetics and pharmacodynamics among individuals. Future Directions: There are several future directions for research on ibuprofen, including the development of more selective COX inhibitors, the investigation of its potential as a treatment for Alzheimer's disease and cancer, and the exploration of its effects on other physiological systems, such as the immune system. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of ibuprofen, particularly in different populations and patient groups.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-methyl-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-7-5-6-8-12(11)14-13(15)10(3)4/h5-10H,1-4H3,(H,14,15) |
InChI-Schlüssel |
QGHGITOPEXIFDC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)












